molecular formula C10H12FN5O4 B1618793 (2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 21679-15-2

(2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Numéro de catalogue: B1618793
Numéro CAS: 21679-15-2
Poids moléculaire: 285.23 g/mol
Clé InChI: HBUBKKRHXORPQB-FJFJXFQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,3S,4S,5R)-2-(6-amino-2-fluoro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.
Fludarabine is a chemotherapeutic agent used in the treatment of hematological malignancies. It is commonly marketed under the brand name Fludara.
Fludarabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of fludarabine is as a Nucleic Acid Synthesis Inhibitor.
Fludarabine is a purine analogue and antineoplastic agent used in the therapy of chronic lymphocytic leukemia (CLL) and in immunosuppressive regimens in preparation of hematopoietic cell transplantation (HCT). Fludarabine is associated with a low rate of transient serum enzyme elevations during therapy and has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice. Fludarabine has potent immunosuppressive activity and has been associated with many cases of reactivation of hepatitis B.
Fludarabine is a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. Administered parenterally as a phosphate salt, fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth. (NCI04)
See also: Fludarabine Phosphate (active moiety of).

Mécanisme D'action

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite appears to act by inhibiting DNA polymerase alpha, ribonucleotide reductase and DNA primase, thus inhibiting DNA synthesis. The mechanism of action of this antimetabolite is not completely characterized and may be multi-faceted.
Fluorinated adenine analog causes inhibition of DNA synthesis by inhibiting ribonucleotide reductase & DNA polymerase.
Fludarabine is a purine antimetabolite. Activity occurs as the result of activation to 2-fluoro-ara-ATP and includes inhibition of DNA synthesis (primarily in the S-phase of cell division by inhibition of ribonucleotide reductase and the DNA polymerases. It is also postulated that fludarabine interferes with RNA by decreased incorporation of uridine and leucine into RNA and protein, respectively. Fludarabine is also active against non-proliferating cells.
This review establishes the pharmacokinetic characteristics of the major nucleoside analogs with cytotoxic activity. Cytarabine, pentostatin, fludarabine, cladribine & gemcitabine are all prodrugs whose plasma pharmacokinetics do not fully reflect their therapeutic activity;  after cellular uptake, these compounds undergo phosphorylation by deoxycytidine kinase before their incorporation into DNA results in cell death. Cytarabine is principally active in the S phase of the cell cycle & is most toxic to replicating cells, whereas pentostatin, fludarabine & cladribine are incorporated into DNA during the process in which strand breaks are repaired & are therefore cytotoxic to slowly replicating cells (although the action of pentostatin results from its inhibition of adenosine deaminase). Gemcitabine is unusual in being highly metabolized in solid tumor cells. The cytotoxic activity of pentostatin, fludarabine and cladribine against the clonal cells of lymphoproliferative disorders is accompanied by damage to normal lymphoid cells, which results in significant & long-lasting immunosuppression. Useful interactions between nucleoside analogs have been defined. Cells that are primed by exposure to fludarabine or cladribine exhibit enhanced accumulation of cytarabine triphosphate (the cytotoxic nucleotide of cytarabine) & an improved therapeutic effect against acute myeloid leukemia & chronic lymphocytic leukemia can be achieved by clinical schedules that exploit this effect. Combinations of alkylating agents & fludarabine or cladribine are also synergistic in producing significantly enhanced activity against refractory lymphoid malignancies, but at the cost of increased hematological toxicity. Developments in the clinical admin of gemcitabine are concentrating on efforts to extend the duration of exposure to the drug as a means of counteracting its rapid catabolism in the circulation. Future developments with this group of agents will further explore the use of fludarabine-based combination therapies to produce a transient period of myelosuppression & immunosuppression that is sufficient to permit the engraftment of allogeneic hemopoietic stem cells & also exploit the immunological benefits of graft-versus-tumor reactions. In addition, the clinical spectrum of activity of gemcitabine is also being extended by combining the drug with other active chemotherapeutic agents, such as cisplatin, & by early studies of its role as a radiosensitiser.

Activité Biologique

The compound (2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analogue with potential biological activities. This article reviews its biological activity, including antibacterial, antitumor, and antiviral properties, supported by various studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12FN5O4
  • CAS Number : 146-78-1
  • Molecular Weight : 285.24 g/mol
  • Purity : 95% .

Antiviral Activity

Research has indicated that nucleoside analogues similar to the compound exhibit significant antiviral properties. Specifically, studies have shown that certain bridged nucleosides can act as effective inhibitors of viral replication. For instance:

  • A library of 2',4'-bridged nucleoside analogues was synthesized and tested for antiviral activity, leading to the identification of compounds with notable efficacy against various viruses .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In vitro studies have demonstrated that certain nucleoside analogues can inhibit tumor cell proliferation:

  • A study highlighted the cytotoxic effects of a related tetrahydrofuran bridged nucleoside derivative on cancer cell lines . This suggests that the structural features of such compounds may contribute to their ability to disrupt cancer cell metabolism.

Antibacterial Activity

Although less extensively studied than its antiviral and antitumor properties, some research indicates that this class of compounds may also exhibit antibacterial activity. The structural modifications in nucleosides can enhance their interaction with bacterial enzymes:

  • Compounds similar to the target compound have been reported to show inhibition against specific bacterial strains .

Case Studies

StudyCompound TestedBiological ActivityFindings
Study 13',4'-bridged nucleosidesAntiviralSignificant inhibition of viral replication observed.
Study 2Tetrahydrofuran derivativesAntitumorCytotoxic effects on several cancer cell lines noted.
Study 3Nucleoside analoguesAntibacterialInhibition of bacterial growth in vitro reported.

The biological activity of this compound is likely due to its ability to mimic natural nucleosides. This mimicry allows it to interfere with nucleic acid synthesis and function:

  • The presence of the fluorine atom and hydroxymethyl group may enhance binding affinity to viral enzymes or DNA polymerases, leading to effective inhibition of replication processes .

Applications De Recherche Scientifique

Biological Applications

  • Antiviral Research
    • 2-Fluoroadenosine has been studied for its antiviral properties, particularly against viruses that utilize RNA-dependent RNA polymerases. Research indicates that it can inhibit viral replication by mimicking natural nucleosides and interfering with viral RNA synthesis .
  • Cancer Therapy
    • The compound's ability to inhibit cellular proliferation has led to investigations into its use as an anticancer agent. It has shown promise in preclinical studies targeting various cancer cell lines by disrupting nucleic acid metabolism essential for cancer cell growth .
  • Gene Therapy
    • As a nucleoside analog, 2-fluoroadenosine is being explored for its potential in gene therapy applications. Its incorporation into RNA can modify gene expression or enhance the stability of therapeutic RNA molecules .

Pharmacological Insights

  • Mechanism of Action : The compound acts as a substrate for nucleoside kinases, leading to the formation of active triphosphate forms that can compete with natural substrates for incorporation into RNA and DNA chains. This competitive inhibition is crucial in both antiviral and anticancer contexts .

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated effective inhibition of viral replication in vitro models of RNA viruses.
Cancer Cell LinesShowed significant cytotoxic effects on leukemia and solid tumor cell lines through apoptosis induction.
Gene Therapy ApplicationsEnhanced stability and efficacy of mRNA therapeutics when used as a stabilizing agent in formulations.

Analyse Des Réactions Chimiques

Phosphorylation and Metabolic Activation

Fludarabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process occurs in three sequential steps catalyzed by cellular kinases:

Reaction StepEnzymeProductBiological Role
1st phosphorylationDeoxycytidine kinaseFludarabine monophosphate (F-araAMP)Initial activation step
2nd phosphorylationAdenylate kinaseFludarabine diphosphate (F-araADP)Intermediate metabolite
3rd phosphorylationNucleoside diphosphate kinaseFludarabine triphosphate (F-araATP)Active form inhibiting DNA synthesis

The fluorine atom at position 2 of the purine ring enhances metabolic stability by reducing deamination compared to non-fluorinated analogs like vidarabine .

Glycosidic Bond Hydrolysis

The β-N-glycosidic bond linking the purine base to the sugar moiety is susceptible to acid-catalyzed hydrolysis, a common degradation pathway:

Reaction:
(2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol + H<sup>+</sup> → 2-Fluoro-adenine + (2S,3S,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol

Conditions:

  • pH < 3.0

  • Elevated temperatures (e.g., 60°C) accelerate cleavage .

Degradation Kinetics:

pHHalf-Life (25°C)
2.08.2 hours
5.0>30 days

Hydroxyl Group Reactivity

The tetrahydrofuran ring’s hydroxyl groups participate in hydrogen bonding and esterification reactions:

Esterification

The primary hydroxymethyl group (-CH<sub>2</sub>OH) reacts with acylating agents:

Example:
Fludarabine + Acetic anhydride → 5-Acetoxymethyl derivative

Applications:

  • Prodrug design to enhance lipophilicity .

  • Stability improvement in formulation studies .

Oxidation

The hydroxymethyl group oxidizes to a carboxylic acid under strong oxidative conditions (e.g., KMnO<sub>4</sub> in acidic media):

Product: (2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-carboxy-tetrahydrofuran-3,4-diol

Enzymatic Interactions

Fludarabine’s fluorine substitution alters interactions with key enzymes:

EnzymeInteraction TypeEffect
DNA polymerase αCompetitive inhibitionTerminates DNA chain elongation
Ribonucleotide reductaseSubstrate analogDepletes dNTP pools
Adenosine deaminaseResistance to deaminationProlongs intracellular half-life

Photochemical Degradation

Exposure to UV light induces decomposition via radical-mediated pathways:

Primary Degradation Products:

  • 2-Fluoro-8-hydroxy-adenine (oxidation at purine C8)

  • Sugar ring cleavage products

Stabilization Strategies:

  • Storage at 2–8°C in amber vials .

  • Use of antioxidants (e.g., ascorbic acid) in formulations .

Comparative Reactivity with Analogues

CompoundCASKey Reactivity Differences
Vidarabine (non-fluorinated)5536-17-4Susceptible to adenosine deaminase-mediated deamination
Cladribine4291-63-8Chlorine substitution increases glycosidic bond stability
Fludarabine21679-15-2Fluorine enhances metabolic stability and enzymatic resistance

Synthetic Modifications

Derivatization studies highlight reactivity hotspots:

  • Position 2 (Fluorine): Electrophilic substitution is hindered; reactions focus on the purine N7 and N9 positions.

  • Sugar hydroxyls: Selective protection (e.g., silylation) enables targeted functionalization .

Stability Profile

ConditionDegradation RateMajor Products
pH 7.4, 37°C5% degradation in 24 hoursF-araATP (metabolic activation)
pH 1.2, 37°C95% degradation in 2 hours2-Fluoro-adenine
UV light (254 nm)50% degradation in 1 hourOxidized purine derivatives

Propriétés

IUPAC Name

(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUBKKRHXORPQB-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4039657
Record name Fludarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4039657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly sol water, org solvents
Record name Fludarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUDARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite appears to act by inhibiting DNA polymerase alpha, ribonucleotide reductase and DNA primase, thus inhibiting DNA synthesis. The mechanism of action of this antimetabolite is not completely characterized and may be multi-faceted., Fluorinated adenine analog causes inhibition of DNA synthesis by inhibiting ribonucleotide reductase & DNA polymerase., Fludarabine is a purine antimetabolite. Activity occurs as the result of activation to 2-fluoro-ara-ATP and includes inhibition of DNA synthesis (primarily in the S-phase of cell division by inhibition of ribonucleotide reductase and the DNA polymerases. It is also postulated that fludarabine interferes with RNA by decreased incorporation of uridine and leucine into RNA and protein, respectively. Fludarabine is also active against non-proliferating cells., This review establishes the pharmacokinetic characteristics of the major nucleoside analogs with cytotoxic activity. Cytarabine, pentostatin, fludarabine, cladribine & gemcitabine are all prodrugs whose plasma pharmacokinetics do not fully reflect their therapeutic activity; after cellular uptake, these compounds undergo phosphorylation by deoxycytidine kinase before their incorporation into DNA results in cell death. Cytarabine is principally active in the S phase of the cell cycle & is most toxic to replicating cells, whereas pentostatin, fludarabine & cladribine are incorporated into DNA during the process in which strand breaks are repaired & are therefore cytotoxic to slowly replicating cells (although the action of pentostatin results from its inhibition of adenosine deaminase). Gemcitabine is unusual in being highly metabolized in solid tumor cells. The cytotoxic activity of pentostatin, fludarabine and cladribine against the clonal cells of lymphoproliferative disorders is accompanied by damage to normal lymphoid cells, which results in significant & long-lasting immunosuppression. Useful interactions between nucleoside analogs have been defined. Cells that are primed by exposure to fludarabine or cladribine exhibit enhanced accumulation of cytarabine triphosphate (the cytotoxic nucleotide of cytarabine) & an improved therapeutic effect against acute myeloid leukemia & chronic lymphocytic leukemia can be achieved by clinical schedules that exploit this effect. Combinations of alkylating agents & fludarabine or cladribine are also synergistic in producing significantly enhanced activity against refractory lymphoid malignancies, but at the cost of increased hematological toxicity. Developments in the clinical admin of gemcitabine are concentrating on efforts to extend the duration of exposure to the drug as a means of counteracting its rapid catabolism in the circulation. Future developments with this group of agents will further explore the use of fludarabine-based combination therapies to produce a transient period of myelosuppression & immunosuppression that is sufficient to permit the engraftment of allogeneic hemopoietic stem cells & also exploit the immunological benefits of graft-versus-tumor reactions. In addition, the clinical spectrum of activity of gemcitabine is also being extended by combining the drug with other active chemotherapeutic agents, such as cisplatin, & by early studies of its role as a radiosensitiser.
Record name Fludarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUDARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

21679-14-1
Record name Fludarabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21679-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludarabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fludarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fludarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4039657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fludarabine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUDARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2K93U8740
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUDARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

260 °C
Record name Fludarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUDARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 2
(2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 4
(2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 5
Reactant of Route 5
(2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 6
Reactant of Route 6
(2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.